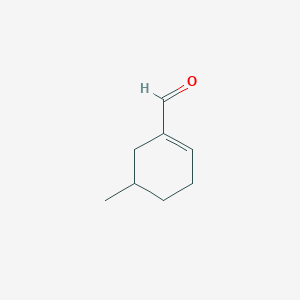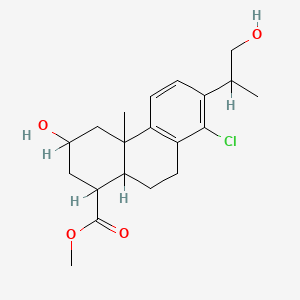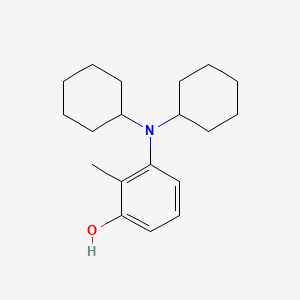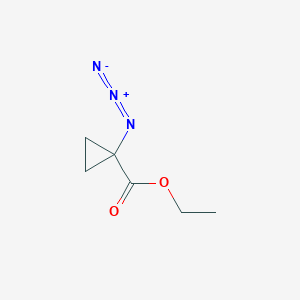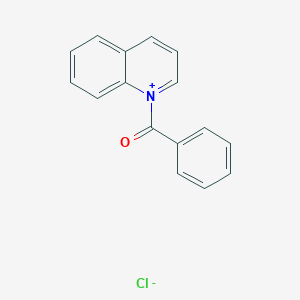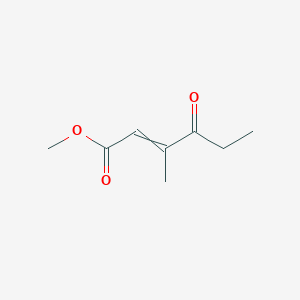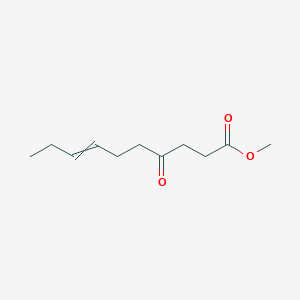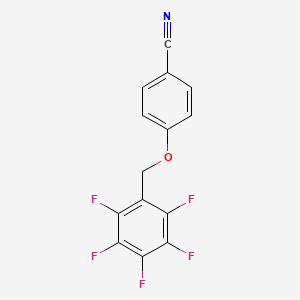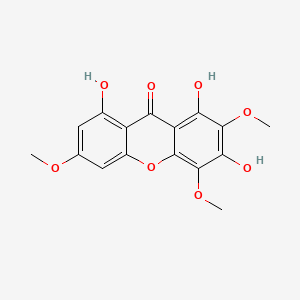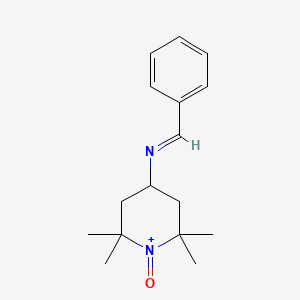
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- is a compound that belongs to the class of nitroxides. Nitroxides are stable free radicals that are widely used in various fields of chemistry and biology due to their unique properties. This compound is known for its stability and reactivity, making it a valuable tool in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable oxidizing agent to form the nitroxide radical. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and the isolation of the desired compound.
化学反应分析
Types of Reactions
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Reduction: It can be reduced to its corresponding hydroxylamine derivative under specific conditions.
Substitution: The nitroxide radical can participate in substitution reactions, where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in the presence of solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols, and the reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Aldehydes and ketones are the major products formed from the oxidation of alcohols.
Reduction: The corresponding hydroxylamine derivative is the primary product of the reduction reaction.
Substitution: Various substituted derivatives of the original compound are formed, depending on the nucleophile used.
科学研究应用
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions. It also serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Biology: The compound is employed in studies of oxidative stress and redox biology. It is used to investigate the role of reactive oxygen species (ROS) in cellular processes.
Medicine: Research on this compound includes its potential use as a therapeutic agent for diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- involves its ability to act as a stable free radical. The nitroxide radical can interact with other radicals, leading to the formation of stable products. This property makes it an effective antioxidant, as it can neutralize reactive oxygen species and prevent oxidative damage. The compound’s molecular targets include cellular components such as lipids, proteins, and nucleic acids, where it can mitigate the effects of oxidative stress.
相似化合物的比较
Similar Compounds
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): A widely used nitroxide radical with similar properties and applications.
4-Hydroxy-TEMPO: A derivative of TEMPO with an additional hydroxyl group, enhancing its solubility and reactivity.
4-Acetamido-TEMPO: Another derivative of TEMPO with an acetamido group, used in specific oxidation reactions.
Uniqueness
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- is unique due to the presence of the phenylmethyleneamino group, which imparts distinct chemical and physical properties. This modification enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
80323-70-2 |
|---|---|
分子式 |
C16H23N2O+ |
分子量 |
259.37 g/mol |
IUPAC 名称 |
1-phenyl-N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)methanimine |
InChI |
InChI=1S/C16H23N2O/c1-15(2)10-14(11-16(3,4)18(15)19)17-12-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/q+1 |
InChI 键 |
XUNYETCZGJEBDM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC([N+]1=O)(C)C)N=CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


